Topological Polar Surface Area (TPSA) Increase of 110.8% Relative to the Parent Des-Hydroxy Scaffold Alters Membrane Permeability Predictions
The introduction of the 4-hydroxyl group in 2,7-dioxaspiro[4.4]nonan-4-ol more than doubles the topological polar surface area compared to the parent scaffold 2,7-dioxaspiro[4.4]nonane. The TPSA increases from 18.5 Ų to 39 Ų, representing a 110.8% relative increase [1]. This TPSA value crosses the empirical threshold of 20–30 Ų frequently cited for central nervous system (CNS) penetration, suggesting a differentiated pharmacokinetic profile relative to the non-hydroxylated core [2]. The comparator 1,4-dioxaspiro[4.4]nonan-7-ol exhibits a TPSA of 38.7 Ų, a difference of 0.3 Ų (0.8%), attributable to the distinct ring topology where the hydroxyl resides on a cyclopentane ring rather than a tetrahydrofuran ring .
| Evidence Dimension | Topological Polar Surface Area (Ų) |
|---|---|
| Target Compound Data | 39.0 Ų (2,7-dioxaspiro[4.4]nonan-4-ol, CAS 2387600-07-7) |
| Comparator Or Baseline | 18.5 Ų (2,7-dioxaspiro[4.4]nonane, PubChem CID 67784316); 38.7 Ų (1,4-dioxaspiro[4.4]nonan-7-ol, CAS 109459-57-6) |
| Quantified Difference | Δ +20.5 Ų (+110.8%) vs. parent des-hydroxy scaffold; Δ +0.3 Ų (+0.8%) vs. 1,4-dioxa positional isomer |
| Conditions | Computed values using standard TPSA fragment-based algorithms (Cactvs 3.4.8.24 / PubChem release 2025.09.15; BOC Sciences database) |
Why This Matters
A TPSA substantially above 20 Ų shifts the compound into a permeability class distinct from the parent scaffold, directly impacting its suitability as a CNS-targeting building block and its behavior in parallel artificial membrane permeability assays (PAMPA).
- [1] PubChem Compound Summary: 2,7-Dioxaspiro[4.4]nonane, CID 67784316, TPSA 18.5 Ų. View Source
- [2] Chem-space: 1,7-dioxaspiro[4.4]nonan-4-ol, CSMB00102715937, computed TPSA 39 Ų. View Source
